Methyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate
Description
Methyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with an amino group at position 5, a cyclopropyl group at position 1, and a methyl ester at position 4. This structure combines functional groups that confer unique physicochemical and biological properties. The cyclopropyl moiety enhances metabolic stability by resisting oxidative degradation, while the methyl ester group modulates lipophilicity and serves as a synthetic handle for further derivatization . The compound is primarily utilized as a building block in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules targeting enzyme inhibition or receptor modulation.
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 5-amino-1-cyclopropylpyrazole-4-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)6-4-10-11(7(6)9)5-2-3-5/h4-5H,2-3,9H2,1H3 |
InChI Key |
HTYUHJILMJZYTN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent methylation to yield the desired compound . The reaction is usually carried out in the presence of a base such as sodium ethoxide and under reflux conditions to ensure complete cyclization.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The carboxylate group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, hydrazine derivatives, and various substituted pyrazoles, which can be further utilized in different applications .
Scientific Research Applications
Methyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrazole Derivatives
Pyrazole derivatives with varying substituents exhibit distinct properties. For instance, compounds such as 3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (, Compound 2) and 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (, Compound 3) replace the cyclopropyl and ester groups with aromatic substituents. Key differences include:
- Hydrogen Bonding : The carboximidamide group in compounds facilitates hydrogen bonding, impacting solubility and crystal packing . In contrast, the methyl ester in the target compound may reduce intermolecular H-bonding, favoring hydrophobic interactions.
- Biological Activity : Aromatic substituents (e.g., phenyl, chlorophenyl) are often associated with enhanced binding to hydrophobic enzyme pockets, whereas the cyclopropyl group in the target compound may improve metabolic stability .
Table 1: Comparison of Pyrazole Derivatives
Ester Variations: Methyl vs. Ethyl
The ethyl ester analog (Ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate, ) differs solely in the ester alkyl chain. Key comparisons:
- Metabolic Stability : Methyl esters are generally hydrolyzed faster by esterases than ethyl esters, making the ethyl variant more persistent in biological systems .
- Synthetic Utility : Methyl esters are often preferred in solid-phase synthesis due to their lower molecular weight and ease of cleavage.
Salt Forms and Stability
The potassium salt of 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate () highlights the impact of counterions:
- Solubility : Potassium salts typically exhibit higher water solubility than free acids or methyl esters, advantageous for formulation.
- Crystallinity : Ionic interactions in salts can lead to distinct crystal packing patterns, affecting stability and shelf life .
Biological Activity
Methyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed examination of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
Methyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate features a pyrazole ring with a cyclopropyl group at the 1-position and an amino group at the 5-position. Its molecular formula is with a molecular weight of approximately 184.21 g/mol.
The compound's mechanism of action primarily involves inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Research indicates that derivatives of this compound can act as covalent inhibitors targeting both wild-type and mutant forms of FGFRs, effectively suppressing tumor cell proliferation.
Anticancer Properties
Recent studies have shown that methyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate exhibits potent anticancer activity. For instance, a representative derivative demonstrated nanomolar activity against FGFRs, with IC50 values indicating strong inhibition:
| Target | IC50 (nM) |
|---|---|
| FGFR1 | 46 |
| FGFR2 | 41 |
| FGFR3 | 99 |
| FGFR2 V564F | 62 |
Additionally, the compound significantly inhibited the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (nM) |
|---|---|
| NCI-H520 (Lung) | 19 |
| SNU-16 (Gastric) | 59 |
| KATO III (Gastric) | 73 |
These findings suggest that this compound could serve as a promising candidate for further development as an anticancer agent targeting FGFR-related pathways .
Antiparasitic Activity
Emerging research also highlights the potential antiparasitic properties of methyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate. The compound has shown efficacy against Plasmodium falciparum, the parasite responsible for malaria. In vitro studies indicate that modifications to the pyrazole structure can enhance both potency and selectivity against this pathogen.
Case Studies
Case Study 1: FGFR Inhibition in Cancer Models
A study conducted on various cancer models demonstrated that methyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate effectively inhibited cell growth in vitro and reduced tumor size in xenograft models. The compound's ability to irreversibly bind to FGFRs was confirmed via X-ray crystallography, providing insights into its binding interactions and confirming its potential as a therapeutic agent .
Case Study 2: Antiparasitic Efficacy
In another study focusing on malaria treatment, analogs of methyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate were tested for their ability to inhibit PfATP4, an essential enzyme for the survival of Plasmodium falciparum. The optimized compounds exhibited significant activity with EC50 values in the low micromolar range, indicating their potential as new antimalarial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
